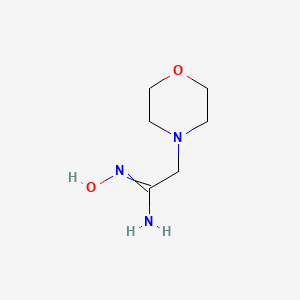

2-(morpholin-4-yl)acetamidoxime

Description

2-(Morpholin-4-yl)acetamidoxime is a synthetic organic compound characterized by a morpholine ring linked to an acetamidoxime backbone. This structural combination makes it relevant in medicinal chemistry, particularly in targeting receptors or enzymes where such functional groups are critical for binding .

For instance, compounds bearing a 2-(morpholin-4-yl)ethyl substituent showed reduced binding affinity compared to alkyl chain analogs, suggesting steric or electronic challenges in receptor interactions .

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N'-hydroxy-2-morpholin-4-ylethanimidamide |

InChI |

InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |

InChI Key |

FOJBQTQQONWJDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)acetamidoxime typically involves the reaction of morpholine with acetamidoxime. One common method includes the following steps:

Preparation of Acetamidoxime: Acetamidoxime can be synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.

Reaction with Morpholine: The acetamidoxime is then reacted with morpholine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Preparation of Acetamidoxime: Large-scale synthesis of acetamidoxime using optimized reaction conditions to ensure high yield and purity.

Continuous Reaction with Morpholine: The acetamidoxime is continuously reacted with morpholine in a reactor, with careful control of temperature, pressure, and catalyst concentration to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)acetamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 2-(morpholin-4-yl)acetamidoxime and related compounds:

Key Observations:

Morpholine Positioning: The target compound’s morpholine is directly attached to the acetamidoxime backbone, while Compound 16 features a morpholine-ethyl side chain. The latter showed 14-fold lower affinity for CB1 receptors compared to an n-pentyl analog, indicating that elongating the morpholine linkage (via an ethyl bridge) may introduce steric hindrance or reduce conformational flexibility .

Amidoxime vs. For example, 2-(4-Fluorobenzylsulfonyl)acetamidoxime replaces morpholine with a fluorinated sulfonyl group, which may enhance metabolic stability but reduce polar interactions . Ethyl 4-acetamido-2,2-difluoro-4-(4-phenoxyphenyl)butanoate uses an acetamido group and fluorine atoms to modulate lipophilicity and electronic effects, though its biological activity remains uncharacterized in the evidence .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The morpholine ring in this compound likely enhances water solubility compared to non-polar analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-(morpholin-4-yl)acetamidoxime and its derivatives?

The synthesis typically involves coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF. For example, acetamide derivatives are synthesized via nucleophilic substitution or amidation reactions, with intermediates purified via column chromatography or recrystallization. Reaction conditions (e.g., room temperature, overnight stirring) and stoichiometric ratios are critical for optimizing yields .

Q. How is structural characterization of this compound performed?

Advanced spectroscopic techniques are employed:

- NMR spectroscopy : H and C NMR (e.g., 300 MHz in CDCl) identify proton environments and carbon frameworks, with signals for morpholine ring protons (δ 3.3–4.1 ppm) and acetamidoxime groups (δ 7.6–8.0 ppm) .

- Mass spectrometry : ESI/APCI(+) modes confirm molecular ion peaks (e.g., m/z 347 [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and ring puckering conformations using least-squares planes .

Q. What solvents and reaction conditions are optimal for derivatizing the morpholine ring?

Polar aprotic solvents (DMF, DCM) with mild bases (NaCO) facilitate substitutions on the morpholine ring. Acetylation or sulfonylation at the 4-position of morpholine requires stoichiometric acyl chlorides (e.g., acetyl chloride) and extended reaction times (3–24 hours) at room temperature to minimize side reactions .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

Density functional theory (DFT) calculations assess ring puckering amplitudes and phase angles using Cremer-Pople coordinates. These models quantify non-planar distortions in the morpholine ring, correlating with experimental NMR data. Software like Gaussian or ORCA optimizes geometries, while molecular dynamics simulations predict solvent effects on conformation .

Q. What pharmacological mechanisms are proposed for morpholin-4-yl derivatives as antifungal agents?

Derivatives of 2-(morpholin-4-yl)acetamide exhibit broad-spectrum antifungal activity by targeting fungal membrane ergosterol biosynthesis or inhibiting cytochrome P450 enzymes (e.g., CYP51). Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., sulfonyl groups) enhance potency against Candida spp. by improving target binding affinity .

Q. How do researchers resolve contradictions in bioactivity data for morpholin-4-yl derivatives?

Contradictory results (e.g., varying IC values across assays) are addressed by:

- Assay standardization : Using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

- Metabolic stability studies : LC-MS/MS quantifies hepatic clearance rates to identify metabolites interfering with activity .

- Co-crystallization : X-ray structures of target-ligand complexes validate binding modes disputed by docking studies .

Q. What strategies mitigate off-target effects in kinase inhibitors containing morpholin-4-yl groups?

- Selective functionalization : Introducing bulky substituents (e.g., 4-isopropylphenyl) sterically blocks non-target kinases.

- Prodrug design : Masking the amidoxime group with cleavable esters reduces unintended interactions until activation in target tissues .

- Kinome-wide profiling : Selectivity screens (e.g., Eurofins KinaseProfiler) identify and eliminate pan-kinase inhibitors early in development .

Methodological Notes

- Synthetic protocols : Always monitor reactions via TLC (silica gel, CHCl/MeOH gradients) to track intermediate formation .

- Data validation : Cross-reference NMR assignments with HSQC/HMBC experiments to avoid misassignments in crowded spectra .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with uncharacterized toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.